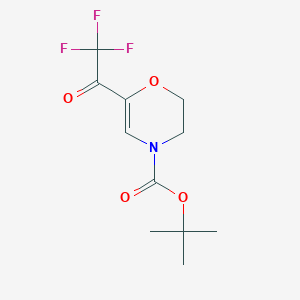

tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate: is a chemical compound characterized by its trifluoroacetyl group and tert-butyl ester functionality. This compound belongs to the class of oxazines, which are heterocyclic compounds containing oxygen and nitrogen atoms in the ring structure. Oxazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate oxazine derivative and trifluoroacetyl chloride.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents include dichloromethane or tetrahydrofuran.

Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors capable of handling larger volumes and ensuring consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The oxazine ring and trifluoroacetyl group undergo selective oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the oxazine ring proceeds via electrophilic attack on the nitrogen, followed by ring-opening and subsequent re-oxidation to form ketones or carboxylic acids .

Reduction Reactions

The trifluoroacetyl group is highly susceptible to reduction, enabling access to hydroxyl or amine intermediates:

-

Key Observation : Selective reduction of the trifluoroacetyl group without disrupting the oxazine ring requires low temperatures and stoichiometric control .

Substitution Reactions

The trifluoroacetyl group participates in nucleophilic substitution, enabling functional diversification:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe | MeOH, reflux, 8 h | Methoxy-substituted oxazine derivative | 55–60% | |

| NH₃ (g) | Et₂O, −20°C, 24 h | Amide formation via trifluoroacetyl displacement | 50% |

-

Challenges : Steric hindrance from the tert-butyl ester and oxazine ring limits reactivity with bulkier nucleophiles .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic expansion or contraction:

-

Notable Pathway : Treatment with TBAF triggers desilylation, initiating a 7-membered oxazepinone formation via intramolecular cyclization .

Comparative Reactivity

| Functional Group | Reactivity Order | Dominant Pathway |

|---|---|---|

| Trifluoroacetyl | Reduction > Substitution > Oxidation | LiAlH₄-mediated reduction to alcohols |

| Oxazine Ring | Oxidation > Cyclization > Hydrolysis | Dess-Martin periodinane oxidation to ketones |

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate have been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of oxazolidinones have been shown to possess significant activity against a range of bacterial strains, suggesting that this compound may also contribute to antimicrobial efficacy through mechanisms involving inhibition of bacterial protein synthesis .

Neuropharmacological Effects

Studies have pointed towards the potential neuropharmacological effects of oxazine derivatives. Compounds with similar structures have been evaluated for their affinity towards serotonin receptors, particularly the 5-HT6 receptor, which plays a role in cognitive processes. The modulation of these receptors could lead to applications in treating disorders such as depression and anxiety .

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds related to this compound:

- Case Study 1: Antimicrobial Activity

- Case Study 2: Neuropharmacological Screening

Mecanismo De Acción

The mechanism by which tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations. The oxazine ring structure allows for interactions with biological targets, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Tert-butyl N-(trifluoroacetyl)glycinate: A related compound with similar trifluoroacetyl functionality.

Trifluoroacetyl-substituted carbazoles: Compounds with similar trifluoroacetyl groups but different ring structures.

Uniqueness: Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is unique due to its specific oxazine ring structure, which provides distinct chemical and biological properties compared to other trifluoroacetyl compounds

Actividad Biológica

tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS Number: 2230799-91-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by its unique trifluoroacetyl group, which significantly influences its hydrophilicity and lipophilicity. The incorporation of trifluoromethyl groups in organic compounds often alters their pharmacokinetic profiles, enhancing solubility and bioavailability in biological systems .

The biological activity of this compound can be attributed to its structural features. The oxazine ring is known for its ability to interact with various biological targets, including enzymes and receptors involved in neuropharmacology and inflammation. Compounds with similar structures have been identified as selective serotonin reuptake inhibitors (SSRIs) and have shown potential in treating central nervous system disorders such as depression and anxiety .

Pharmacological Studies

Recent studies have highlighted the significance of the trifluoroacetyl moiety in enhancing the lipophilicity of the compound, which may lead to improved membrane permeability and absorption. This characteristic is crucial for the efficacy of therapeutic agents targeting CNS disorders .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential SSRI | |

| 3,4-Dihydro-2H-benzoxazine derivatives | Antidepressant | |

| Trifluoromethylated analogs | Enhanced bioactivity |

Case Studies

- Neuropharmacological Effects : A study investigated the effects of similar oxazine derivatives on serotonin receptor modulation. The findings indicated that these compounds could effectively increase serotonin levels in synaptic clefts, suggesting a potential use in treating depression .

- Inflammatory Response : Research has shown that compounds with oxazine structures exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(17)15-4-5-18-7(6-15)8(16)11(12,13)14/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIBHODEOCVUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.